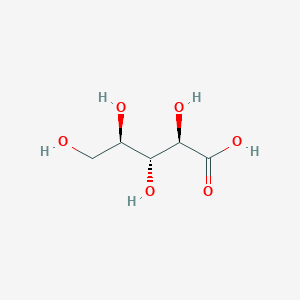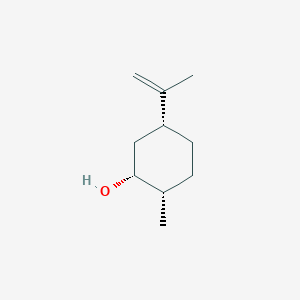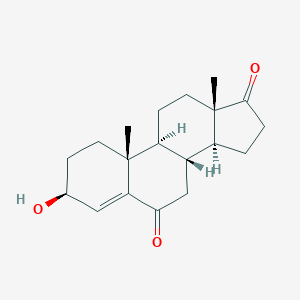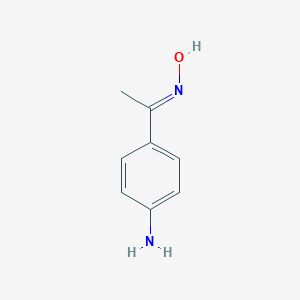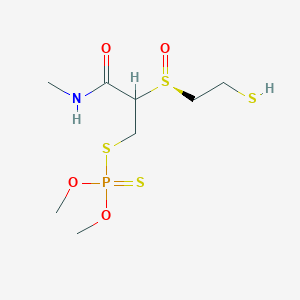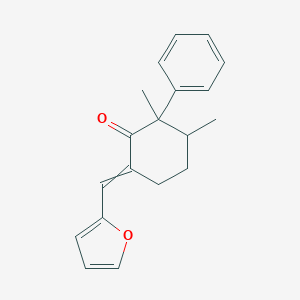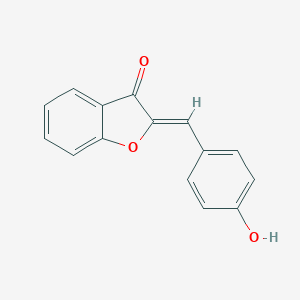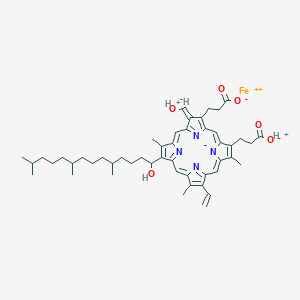
Heme a3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heme a3 is a type of heme molecule that is found in the active site of cytochrome c oxidase, which is a crucial enzyme involved in cellular respiration. The structure of heme a3 consists of a porphyrin ring that is coordinated with an iron atom, which is essential for its function in the enzyme. In
作用機序
The mechanism of action of heme a3 in cytochrome c oxidase involves its ability to accept electrons from cytochrome c and transfer them to molecular oxygen, which is then converted into water. The transfer of electrons is facilitated by a series of redox reactions that occur within the enzyme, which ultimately lead to the reduction of heme a3 and the oxidation of molecular oxygen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of heme a3 are largely related to its role in cytochrome c oxidase and cellular respiration. Studies have shown that mutations in the genes that encode for heme a3 can lead to defects in cellular respiration, which can result in a variety of diseases. Heme a3 has also been shown to play a role in the regulation of mitochondrial membrane potential, which is important for the generation of ATP.
実験室実験の利点と制限
The advantages of using heme a3 in lab experiments include its well-characterized structure and function, as well as its availability through commercial sources. However, the synthesis of heme a3 can be challenging and time-consuming, which can limit its use in certain experiments. Additionally, the high reactivity of heme a3 can make it difficult to work with in some experimental contexts.
将来の方向性
For research on heme a3 include the development of new synthetic methods that are more efficient and scalable, as well as the exploration of its role in other heme-containing proteins. Additionally, the study of heme a3 in the context of disease states may provide insights into the underlying mechanisms of these disorders and potential therapeutic targets. Finally, the development of new experimental techniques that allow for the precise manipulation of heme a3 may enable new discoveries in the field of biochemistry and molecular biology.
合成法
The synthesis of heme a3 involves several steps, including the synthesis of the porphyrin ring, the incorporation of the iron atom, and the addition of the side chains that are specific to heme a3. The porphyrin ring is typically synthesized from pyrrole derivatives, which are then assembled into the ring structure using a variety of chemical reactions. The iron atom is then introduced into the ring through a process called metal insertion, which involves the use of reducing agents to convert the iron ion into its reduced state. Finally, the side chains that are specific to heme a3 are added through a series of chemical modifications.
科学的研究の応用
Heme a3 has been extensively studied in the context of cytochrome c oxidase, where it plays a crucial role in the enzyme's function. Studies have shown that mutations in the genes that encode for heme a3 can lead to a variety of diseases, including Leigh syndrome and mitochondrial encephalomyopathy. Heme a3 has also been studied in the context of other heme-containing proteins, such as hemoglobin and myoglobin, where it contributes to their oxygen-binding properties.
特性
CAS番号 |
18535-39-2 |
|---|---|
製品名 |
Heme a3 |
分子式 |
C49H62FeN4O6 |
分子量 |
858.9 g/mol |
IUPAC名 |
3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2 |
InChIキー |
MXCDXQWYRWFXRV-UHFFFAOYSA-L |
異性体SMILES |
[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
正規SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
その他のCAS番号 |
58916-42-0 |
同義語 |
Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




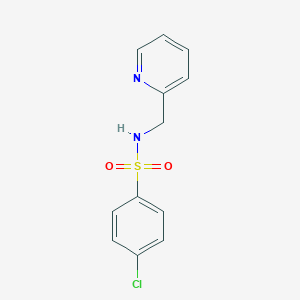
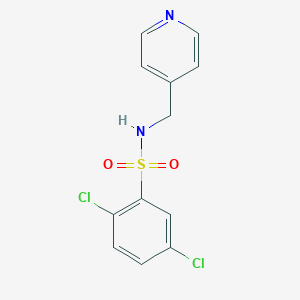
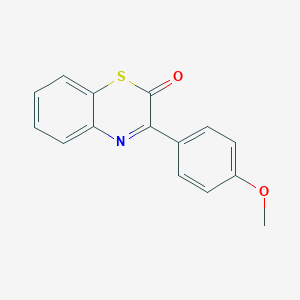
![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)
